2,3-Epoxypropyl nitrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Epoxypropyl compounds are used in the synthesis of ionic liquids . For example, 2′,3′-epoxy propyl-N-methyl-2-oxopyrrolidinium salicylate ionic liquid was synthesized and characterized . These ionic liquids have applications in organic synthesis, catalysis, and electrochemical processes .

- The ring-opening of epoxides by various nucleophiles results in versatile intermediates in the synthesis of various biologically active compounds .

- Epoxypropyl compounds can be used in catalysis . For instance, the novel pyrrolidone ionic liquid N-(2′,3′-epoxypropyl)-N-methyl-2-oxopyrrolidinium salicylate was synthesized and characterized .

- Nitrate, as an important nitrogen source, plays a crucial role in the fields of energy, chemicals, and the environment. Electrocatalytic nitrogen conversion, powered by renewable energy sources, is a viable and promising strategy for the synthesis and conversion of nitrate .

- Epoxypropyl compounds are used in electrochemical processes . For example, the novel pyrrolidone ionic liquid N-(2′,3′-epoxypropyl)-N-methyl-2-oxopyrrolidinium salicylate was synthesized and characterized .

- Nitrate, as an important nitrogen source, plays a crucial role in the fields of energy, chemicals, and the environment. Electrocatalytic nitrogen conversion, powered by renewable energy sources, is a viable and promising strategy for the synthesis and conversion of nitrate .

- Epoxypropyl compounds are used in bonding agents . For example, Tepanol, the adduct of tetraethylenepentamine, acrylonitrile, and 2,3-epoxypropanol (glycidol), are typical polyamine bonding agents .

- Bonding agents are an important type of additive that are used to increase the interfacial interaction in propellants .

- Epoxypropyl compounds are used in radiation grafting . For example, a new adsorbent for copper was prepared by radiation induced grafting (RIG) of 2,3-epoxypropyl methacrylate (EMPA) onto PP/PE non-woven fabric (NWF) with subsequent functionalization with phosphoric acid (PA) .

- The density of phosphoric acid incorporated onto EMPA-g-NWF was tuned by reaction parameters optimization .

Organic Synthesis

Catalysis

Electrochemical Processes

Bonding Agents

Radiation Grafting

- A study reported the preparation of a new adsorbent for copper by radiation-induced grafting (RIG) of 2,3-epoxypropyl methacrylate (EMPA) onto PP/PE non-woven fabric (NWF) with subsequent functionalization with phosphoric acid (PA) .

- The maximum adsorption was obtained at pH of 4. The adsorption capacity increases as the PA density increases and maximum adsorption obtained at 2.5 mmol/g-ad of PA density .

- Nitrate pollution has become a serious environmental concern all over the world including in China due to the mismanagement of water resources and human activities .

- The development of innovative low-carbon nitrate removal technologies is necessary . This optimization will require a good knowledge of the diversity of nitrogen-fixing microorganisms, the mechanisms of fixation, and the selection and formulation of efficient N-fixing microorganisms as biofertilizers .

- Nanomaterials have emerged as a fascinating class of materials in high demand for a variety of practical applications .

- They are classified based on their composition, dimensions, or morphology. For the synthesis of nanomaterials, two approaches are used: top-down approaches and bottom-up approaches .

- Nanoscale materials and structures have the potential to be used in the production of newly developed devices with high efficiency, low cost, and low energy demand in a variety of applications .

Wastewater Treatment

Nitrate Removal in Wastewater

Energy Saving

- Stabilizers for nitrate ester-based energetic materials and their mechanism of action: a state-of-the-art review .

- Aliphatic nitrate esters are currently the most widely used energetic ingredients in single-, double-, and triple-base propellants .

- These nitrate esters are unstable at ambient conditions, and stabilizing agents should be incorporated into the energetic compositions to inhibit and slow down the decomposition reactions that can occur .

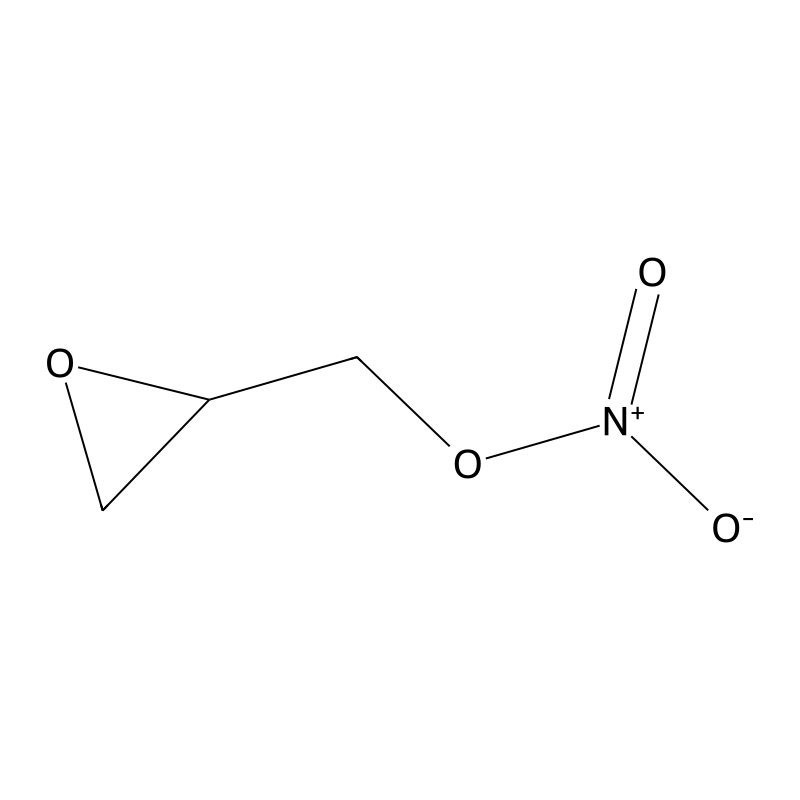

2,3-Epoxypropyl nitrate, also known as oxiran-2-ylmethyl nitrate, is an organic compound with the molecular formula C₃H₅NO₄ and a molecular weight of approximately 119.08 g/mol. It is characterized by its epoxy group and nitrate functional group, which contribute to its reactivity and potential applications in various fields. The compound has a density of 1.409 g/cm³ and a boiling point of 179.7 °C at 760 mmHg, making it a relatively stable substance under standard conditions .

- Ring-opening Reactions: The epoxy group can react with nucleophiles, leading to the formation of alcohols or amines.

- Nitrate Ester Reactions: The nitrate group can participate in reactions typical of alkyl nitrates, such as hydrolysis or decomposition under specific conditions.

- Thermal Decomposition: When heated, 2,3-epoxypropyl nitrate may decompose to produce toxic gases, including nitrogen oxides .

Synthesis of 2,3-epoxypropyl nitrate can be achieved through various methods:

- Nitration of Epoxy Compounds: The compound can be synthesized by the nitration of glycidol (an epoxy alcohol), which involves the reaction with nitric acid.

- Direct Reaction with Nitrate Sources: Another method includes reacting epoxide compounds with nitrate sources under controlled conditions to yield the desired product .

2,3-Epoxypropyl nitrate finds applications in several areas:

- Chemical Intermediates: It serves as an intermediate in the synthesis of other organic compounds.

- Explosives: Due to its nitrate content, it may have potential uses in explosive formulations.

- Research: It is utilized in laboratory settings for studying reaction mechanisms involving epoxides and nitrates .

Several compounds share structural similarities with 2,3-epoxypropyl nitrate. Here are a few notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Glycidyl Nitrate | C₃H₅NO₄ | Similar structure but primarily used in coatings |

| 2-Methyl-2-nitropropane | C₄H₉N | Different functional groups; used in explosives |

| Epichlorohydrin | C₃H₅ClO | Used as an epoxy resin precursor; less reactive |

Uniqueness of 2,3-Epoxypropyl Nitrate: Unlike many similar compounds, 2,3-epoxypropyl nitrate combines both epoxy and nitrate functionalities, which may lead to unique reactivity patterns not observed in others. Its potential applications in both chemical synthesis and explosives highlight its versatility compared to structurally similar compounds .